molecular formula C6H13NO B3213647 1-(Methoxymethyl)cyclobutan-1-amine CAS No. 1123169-20-9

1-(Methoxymethyl)cyclobutan-1-amine

Cat. No.: B3213647
CAS No.: 1123169-20-9
M. Wt: 115.17
InChI Key: OELKIVVMDJOKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)cyclobutan-1-amine is an organic compound with the molecular formula C6H13NO It is a cyclobutane derivative where one of the hydrogen atoms is replaced by a methoxymethyl group and another by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methoxymethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form cyclobutylamines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Cyclobutylamines.

    Substitution: Various substituted cyclobutanamines.

Scientific Research Applications

1-(Methoxymethyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)cyclobutan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the methoxymethyl group, making it less lipophilic.

    Methoxymethylamine: Lacks the cyclobutane ring, resulting in different chemical properties.

    Cyclobutanone: Precursor in the synthesis of 1-(Methoxymethyl)cyclobutan-1-amine.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a methoxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(methoxymethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6(7)3-2-4-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKIVVMDJOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695823
Record name 1-(Methoxymethyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029716-05-9
Record name 1-(Methoxymethyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 3
1-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 5
1-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 6
1-(Methoxymethyl)cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.